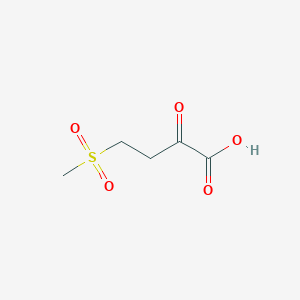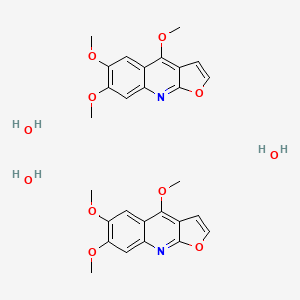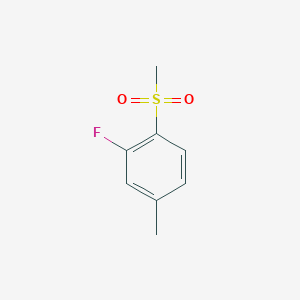
Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- is a chemical compound with a unique structure that includes a benzonitrile moiety and a cyclobutenone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- typically involves the reaction of benzonitrile derivatives with cyclobutenone precursors under specific conditions. One common method includes the use of a base-catalyzed reaction where the benzonitrile derivative is reacted with a cyclobutenone compound in the presence of a strong base such as sodium hydroxide or potassium tert-butoxide. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety, where nucleophiles such as amines or thiols replace the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted benzonitrile derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The cyclobutenone ring is particularly important for its reactivity and ability to form covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile, 4-hydroxy-: Similar structure but lacks the cyclobutenone ring.
Benzamide, 3-(2-ethoxy-3,4-dioxo-1-cyclobuten-1-yl)amino-2-hydroxy-N,N-dimethyl-: Contains a similar cyclobutenone ring but different substituents.
Uniqueness
Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- is unique due to the presence of both the benzonitrile moiety and the cyclobutenone ring, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
655249-78-8 |
|---|---|
Formule moléculaire |
C11H5NO3 |
Poids moléculaire |
199.16 g/mol |
Nom IUPAC |
4-(2-hydroxy-3,4-dioxocyclobuten-1-yl)benzonitrile |
InChI |
InChI=1S/C11H5NO3/c12-5-6-1-3-7(4-2-6)8-9(13)11(15)10(8)14/h1-4,13H |
Clé InChI |
DVYYJENLFLRKBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C2=C(C(=O)C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B12533196.png)

![N-Phenyl-2H-[1,3]dioxolo[4,5-B]acridin-10-amine](/img/structure/B12533210.png)



![1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione](/img/structure/B12533227.png)
![3-[5-(Methoxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]propyl acetate](/img/structure/B12533228.png)
![8-Chloro-4-phenyl-6,11-dihydro-5H-pyrimido[4,5-a]carbazol-2-amine](/img/structure/B12533239.png)

![1H-Imidazol-2-amine, 4,5-dihydro-N-[2-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12533247.png)
![5-[(4-Tert-butylphenyl)methoxy]pyrimidine-2,4-diamine](/img/structure/B12533257.png)
![N-[4-[3-[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B12533264.png)
